molecular formula C13H19N3O6 B13415569 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

Cat. No.: B13415569
M. Wt: 313.31 g/mol
InChI Key: JKNVVCZBENODOV-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the hydroxymethyl group at the 5-position. One common method involves the use of 1,2:5,6-di-O-isopropylidene-D-glucose as a starting material. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and reagents like phenyl chlorothionoformate and pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylated derivative, while reduction would yield a dehydroxylated product.

Scientific Research Applications

5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.

    Medicine: The compound is investigated for its potential antiviral and anticancer properties.

    Industry: It can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleoside metabolism, such as kinases and polymerases.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The parent compound, which lacks the hydroxymethyl and isopropylidene groups.

    5-Methylcytidine: Similar structure but with a methyl group at the 5-position instead of a hydroxymethyl group.

    2’,3’-O-Isopropylideneadenosine: Another nucleoside analog with an isopropylidene-protected ribose.

Uniqueness

5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is unique due to the combination of the hydroxymethyl group and the isopropylidene protection. This structure provides specific chemical properties and biological activities that are distinct from other nucleoside analogs.

Properties

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-(hydroxymethyl)pyrimidin-2-one

InChI

InChI=1S/C13H19N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3,7-9,11,17-18H,4-5H2,1-2H3,(H2,14,15,19)/t7-,8-,9-,11-/m1/s1

InChI Key

JKNVVCZBENODOV-TURQNECASA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)CO)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)CO)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.